6-[4-(4-fluorophenyl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine
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Description
6-[4-(4-fluorophenyl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine is a useful research compound. Its molecular formula is C18H21FN6O and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.17608748 g/mol and the complexity rating of the compound is 441. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 6-[4-(4-fluorophenyl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function . It is more selective to ENT2 than to ENT1 . The inhibition of ENTs affects the uptake of nucleosides, which are essential for nucleotide synthesis .
Biochemical Pathways
The inhibition of ENTs disrupts the normal function of nucleotide synthesis and regulation of adenosine . This can affect various biochemical pathways that rely on these processes.
Result of Action
The result of the action of this compound is the inhibition of ENTs, leading to disrupted nucleotide synthesis and adenosine regulation . This can have various effects at the molecular and cellular levels, depending on the specific biochemical pathways involved.
Biochemical Analysis
Biochemical Properties
6-[4-(4-fluorophenyl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as equilibrative nucleoside transporters (ENTs), specifically ENT1 and ENT2 . The compound’s interaction with these transporters is non-competitive and irreversible, reducing the Vmax of nucleoside uptake without affecting the Km . This interaction is crucial for its potential use in regulating nucleotide synthesis and adenosine function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce apoptosis in cancer cells, such as MCF-7 breast cancer cells . The compound influences cell signaling pathways by inducing G2/M phase arrest, leading to programmed cell death . Additionally, it affects gene expression and cellular metabolism, making it a potential candidate for cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active sites of equilibrative nucleoside transporters, inhibiting their function . This inhibition is non-competitive, meaning the compound does not compete with the natural substrate for binding but rather binds to a different site on the enzyme . This mechanism leads to a decrease in nucleoside uptake, affecting nucleotide synthesis and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under standard laboratory conditions, but its activity may degrade over extended periods . Long-term studies have shown that it maintains its inhibitory effects on nucleoside transporters, but the extent of inhibition may decrease with prolonged exposure . These temporal effects are important for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits nucleoside transporters without causing significant toxicity . At higher doses, it may exhibit toxic effects, including adverse impacts on cellular function and viability . These dosage-dependent effects are critical for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in metabolic pathways related to nucleotide synthesis and adenosine regulation . It interacts with enzymes such as equilibrative nucleoside transporters, affecting the flux of nucleosides and metabolites within the cell . This interaction can lead to changes in metabolite levels and overall cellular metabolism, highlighting the compound’s potential impact on metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . It is primarily localized in areas with high nucleoside transporter activity, such as the liver and kidneys . The compound’s distribution is influenced by its binding affinity to these transporters, affecting its localization and accumulation within tissues.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with nucleoside transporters . It may also be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its activity and function, as it needs to be in proximity to its target enzymes to exert its effects.
Properties
IUPAC Name |
6-[4-(4-fluorophenyl)piperazin-1-yl]-9-(2-methoxyethyl)purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN6O/c1-26-11-10-25-13-22-16-17(20-12-21-18(16)25)24-8-6-23(7-9-24)15-4-2-14(19)3-5-15/h2-5,12-13H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGKBPPXLMTYOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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